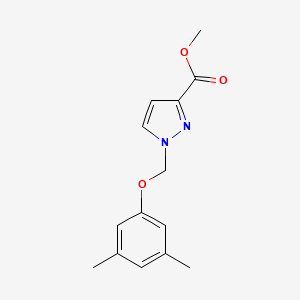![molecular formula C22H26N4O3S B2880965 N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide CAS No. 1797546-60-1](/img/structure/B2880965.png)
N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[1,2-a]pyridine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the benzamide group: This step often involves amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Introduction of the diethylsulfamoyl group: This can be done via sulfonation reactions using reagents such as diethyl sulfate.
Cyclopropyl group addition: This step might involve cyclopropanation reactions using diazo compounds or other cyclopropylating agents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring or the benzamide group, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzamide or sulfamoyl groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the imidazo[1,2-a]pyridine ring or benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism by which N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit a particular enzyme involved in cancer cell proliferation, thereby exerting anti-cancer effects.
類似化合物との比較
- N-cyclopropyl-4-(N,N-dimethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide
- N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide
Comparison:
- N-cyclopropyl-4-(N,N-dimethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide : This compound differs by having dimethylsulfamoyl instead of diethylsulfamoyl, which may affect its solubility and reactivity.
- N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide : This compound lacks the imidazo ring, which could significantly alter its binding affinity and specificity for molecular targets.
N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities.
特性
IUPAC Name |
N-cyclopropyl-4-(diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-3-24(4-2)30(28,29)20-12-8-17(9-13-20)22(27)26(18-10-11-18)16-19-15-23-21-7-5-6-14-25(19)21/h5-9,12-15,18H,3-4,10-11,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOPUBABRRQKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide](/img/structure/B2880884.png)

![6-(7-methoxy-1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2880886.png)
![4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2880888.png)

![1-methyl-4-{[(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene](/img/structure/B2880892.png)
![5-(5-bromothiophen-2-yl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2880893.png)
![2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2880894.png)

![4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B2880897.png)
![2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2880898.png)
![2-Amino-4-(4-ethylphenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2880899.png)

